molecular formula C24H24N2O5S B4237542 N-(1,3-benzodioxol-5-ylmethyl)-1-naphthalen-2-ylsulfonylpiperidine-3-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-1-naphthalen-2-ylsulfonylpiperidine-3-carboxamide

Cat. No.: B4237542
M. Wt: 452.5 g/mol
InChI Key: MQTJAEKSDWJTHQ-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-1-naphthalen-2-ylsulfonylpiperidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a benzodioxole moiety, a naphthalene sulfonyl group, and a piperidine carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1-naphthalen-2-ylsulfonylpiperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxole and naphthalene sulfonyl intermediates. These intermediates are then coupled with a piperidine derivative under specific reaction conditions.

    Preparation of Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through a series of reactions involving the methylenation of catechol derivatives.

    Preparation of Naphthalene Sulfonyl Intermediate: The naphthalene sulfonyl group is introduced via sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.

    Coupling Reaction: The final coupling step involves the reaction of the benzodioxole and naphthalene sulfonyl intermediates with a piperidine carboxamide under conditions such as palladium-catalyzed cross-coupling or amide bond formation using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-1-naphthalen-2-ylsulfonylpiperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzodioxole or naphthalene moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-1-naphthalen-2-ylsulfonylpiperidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-1-naphthalen-2-ylsulfonylpiperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways that involve modulation of protein function, gene expression, or cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine
  • 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-1-naphthalen-2-ylsulfonylpiperidine-3-carboxamide stands out due to its unique combination of structural features, which confer specific chemical reactivity and biological activity. Its benzodioxole and naphthalene sulfonyl groups contribute to its distinct properties compared to other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-naphthalen-2-ylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c27-24(25-14-17-7-10-22-23(12-17)31-16-30-22)20-6-3-11-26(15-20)32(28,29)21-9-8-18-4-1-2-5-19(18)13-21/h1-2,4-5,7-10,12-13,20H,3,6,11,14-16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTJAEKSDWJTHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,3-benzodioxol-5-ylmethyl)-1-naphthalen-2-ylsulfonylpiperidine-3-carboxamide
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N-(1,3-benzodioxol-5-ylmethyl)-1-naphthalen-2-ylsulfonylpiperidine-3-carboxamide
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N-(1,3-benzodioxol-5-ylmethyl)-1-naphthalen-2-ylsulfonylpiperidine-3-carboxamide

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